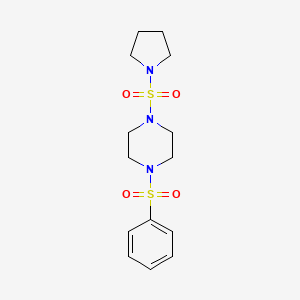![molecular formula C22H33N3O2 B5201594 N-cyclooctyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5201594.png)
N-cyclooctyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclooctyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide, also known as JNJ-38431055, is a novel small molecule that has been synthesized for scientific research purposes. It is a potent and selective antagonist of the orexin-2 receptor, which plays a crucial role in regulating sleep and wakefulness.
Wirkmechanismus
The orexin-2 receptor is a G-protein-coupled receptor that is primarily expressed in the brain regions involved in regulating sleep and wakefulness. When activated by the neuropeptide orexin, the receptor promotes wakefulness and suppresses sleep. N-cyclooctyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide acts as a competitive antagonist of the orexin-2 receptor, blocking the binding of orexin and thereby inhibiting its wake-promoting effects.
Biochemical and Physiological Effects:
Studies have shown that N-cyclooctyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide can significantly reduce wakefulness and increase sleep in animals (2). It has also been shown to improve cognitive function and reduce anxiety in animal models (3). These effects are consistent with the role of the orexin-2 receptor in regulating sleep and wakefulness, as well as its involvement in cognitive and emotional processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-cyclooctyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide is its high potency and selectivity for the orexin-2 receptor, which makes it an ideal tool for studying the physiological and behavioral effects of blocking this receptor. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-cyclooctyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide. One area of interest is the role of the orexin-2 receptor in regulating other physiological and behavioral processes beyond sleep and wakefulness, such as appetite, mood, and addiction. Another potential direction is the development of more potent and selective orexin-2 receptor antagonists for use in both basic and clinical research.
In conclusion, N-cyclooctyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide is a novel small molecule that has been synthesized for scientific research purposes. It is a potent and selective antagonist of the orexin-2 receptor, which plays a crucial role in regulating sleep and wakefulness. This compound has been widely used in scientific research to study the physiological and behavioral effects of blocking the orexin-2 receptor, and has shown promise as a tool for studying other processes beyond sleep and wakefulness.
Synthesemethoden
The synthesis of N-cyclooctyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide was first reported by researchers at Janssen Pharmaceutica in 2011 (1). The synthesis involves the reaction of 2-methylbenzylamine with ethyl 2-bromoacetate to form the corresponding amide, which is then cyclized with octylmagnesium bromide to form the cyclooctyl ring. The resulting compound is then treated with piperazine and acetic anhydride to form the final product.
Wissenschaftliche Forschungsanwendungen
N-cyclooctyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide has been widely used in scientific research to study the role of the orexin-2 receptor in regulating sleep and wakefulness. It has been shown to be a potent and selective antagonist of the orexin-2 receptor, which makes it an ideal tool for studying the physiological and behavioral effects of blocking this receptor.
Eigenschaften
IUPAC Name |
N-cyclooctyl-2-[1-[(2-methylphenyl)methyl]-3-oxopiperazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O2/c1-17-9-7-8-10-18(17)16-25-14-13-23-22(27)20(25)15-21(26)24-19-11-5-3-2-4-6-12-19/h7-10,19-20H,2-6,11-16H2,1H3,(H,23,27)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYWCTJFPAMLOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCNC(=O)C2CC(=O)NC3CCCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-[2-(dimethylamino)ethyl]-4-{[1-(3-furylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5201513.png)
![6-{4-[(2-chlorobenzyl)oxy]benzylidene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5201514.png)
![N-[2-(4-propoxyphenyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5201522.png)
![N-benzyl-N-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-butanamine](/img/structure/B5201529.png)

![3-(allylthio)-6-(4-chloro-3-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5201539.png)

![2,6-di-tert-butyl-4-[(1-ethyl-1H-benzimidazol-2-yl)(hydroxy)methyl]phenol](/img/structure/B5201546.png)
![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(2-chloro-6-fluorobenzyl)methanamine](/img/structure/B5201584.png)

![2-(3-methoxyphenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate](/img/structure/B5201604.png)
![4-{5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B5201607.png)

